5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactionsReaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Chemical Reactions Analysis
5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the bromopyrimidine group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Bromo-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core structure, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar scaffold, used in medicinal chemistry for its enzyme inhibitory properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O/c17-13-8-19-16(20-9-13)24-11-12-2-1-6-22(10-12)15-14-3-4-21-23(14)7-5-18-15/h3-5,7-9,12H,1-2,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASORNPYMNAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=CC=N3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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